Thalidomide-5-NH2-CH2-COOH (CAS 2412056-27-8) is a specialized chemical building block designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide, it functions as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a foundational component in many targeted protein degradation platforms. This compound features a short glycine linker covalently attached to the 5-position of the thalidomide phthalimide ring, terminating in a carboxylic acid group. This functional handle is engineered for reliable conjugation to a target protein ligand, providing a key precursor for researchers constructing heterobifunctional degraders. The selection of a CRBN ligand and its specific linker attachment point is a critical procurement decision that profoundly influences the stability, potency, and selectivity of the final PROTAC.
Choosing a thalidomide-based E3 ligase ligand is not a simple matter of sourcing the parent compound and functionalizing it. The specific point of linker attachment—most commonly the C4 or C5 position on the phthalimide ring—is a critical design feature that dictates the final PROTAC's biological activity and processability. C4- and C5-linked precursors yield PROTACs with distinct and non-interchangeable profiles regarding on-target degradation potency, hydrolytic stability, and off-target neosubstrate degradation. Attempting to substitute a C5-linked precursor like Thalidomide-5-NH2-CH2-COOH with a more common C4-linked analog, or vice-versa, can lead to significant changes in experimental outcomes, including lower potency or unintended degradation of zinc finger transcription factors. Therefore, the choice of isomer is a primary experimental variable, not a generic procurement detail, making this specific C5-functionalized compound essential for research programs aiming to modulate neosubstrate activity.
A primary reason to select a C5-linked thalidomide precursor is to minimize the degradation of endogenous Cereblon neosubstrates, such as the zinc finger transcription factors IKZF1 and ZFP91. In a comparative study, thalidomide conjugates with linkers at the C5 position consistently showed reduced ability to degrade IKZF1 compared to their C4-linked counterparts. For example, an aminoalkyl-linked thalidomide at the C4 position (T01) induced pronounced degradation of IKZF1 in MM.1S cells, whereas the C5-linked version (T02) showed minimal effect. Similarly, studies on pomalidomide-based PROTACs found that C5 modifications significantly reduced the degradation of a panel of zinc finger proteins relative to identical modifications at the C4 position.
| Evidence Dimension | IKZF1 Neosubstrate Degradation (% degradation in MM.1S cells) |
| Target Compound Data | Minimal degradation with C5-linked aminoalkyl thalidomide (T02) |
| Comparator Or Baseline | Pronounced degradation with C4-linked aminoalkyl thalidomide (T01) |
| Quantified Difference | Qualitatively described as 'pronounced' for C4 vs. 'minimal' for C5, indicating a significant reduction in off-target activity. |
| Conditions | Treatment of MM.1S multiple myeloma cells with 1 µM of the thalidomide-linker conjugate for 6 hours. |
This allows researchers to develop PROTACs with a cleaner pharmacological profile, reducing confounding biological effects caused by the E3 ligase ligand itself.
While offering improved selectivity, the use of a C5 linker attachment point may result in a trade-off with on-target degradation potency. In a head-to-head comparison of PROTACs targeting the BRD4 protein, the version constructed with a C4-linked thalidomide ligand exhibited significantly higher potency than the version with a C5-linked ligand. The C4-linked PROTAC achieved a half-maximal degradation concentration (DC50) of 1.8 nM, whereas the C5-linked analog had a DC50 of 25 nM.
| Evidence Dimension | Half-Maximal Degradation Concentration (DC50) |
| Target Compound Data | 25 nM (for C5-linked, PEG linker PROTAC) |
| Comparator Or Baseline | 1.8 nM (for C4-linked, PEG linker PROTAC) |
| Quantified Difference | The C5-linked PROTAC was approximately 14-fold less potent than the C4-linked version. |
| Conditions | Degradation of BRD4 protein in a cellular assay. |
This quantifies a key design choice: a buyer should select this C5-linked precursor when minimizing off-target effects is a higher priority than achieving maximum on-target potency.
The hydrolytic stability of the thalidomide moiety is a critical parameter for the reproducibility of biological assays and the shelf-life of the final PROTAC. Systematic studies have shown that the point of linker attachment significantly impacts stability in aqueous buffers. In general, thalidomide derivatives with linkers attached at the C4 position are more stable against hydrolysis than those attached at the C5 position. For example, after 24 hours in a pH 7.4 buffer, a C4-amino-linked conjugate (T01) retained >95% integrity, while its C5-linked counterpart (T02) also showed high stability (>95%). However, for other linker types, such as carboxamides, the C4-linked version (T15) showed 22% stability while the C5 version (T16) was almost completely degraded (<1% remaining).
| Evidence Dimension | Remaining compound after 24h in pH 7.4 buffer |
| Target Compound Data | <1% (for C5-linked carboxamide thalidomide, T16) |
| Comparator Or Baseline | 22% (for C4-linked carboxamide thalidomide, T15) |
| Quantified Difference | The C4-linked analog was over 22 times more stable than the C5-linked analog for this specific linker type. |
| Conditions | Incubation in pH 7.4 buffer for 24 hours, analysis by HPLC. |
Buyers must account for the potentially lower hydrolytic stability of C5-linked PROTACs in experimental design, buffer selection, and storage, making the choice of precursor a key process-related decision.
This compound is the right choice when the primary goal is to create a protein degrader with a clean pharmacological profile. The C5-linker attachment is demonstrated to reduce the degradation of known thalidomide neosubstrates like IKZF1 and other zinc finger proteins, which is critical for correctly attributing the observed phenotype to the degradation of the intended target.
When studying targets where degradation may be confounded by the known immunomodulatory or anti-proliferative effects of the CRBN ligand itself, using a C5-linked precursor like this one is a rational strategy. By minimizing neosubstrate degradation, it allows for a clearer interpretation of whether the cellular outcome is due to the loss of the target protein of interest or an off-target effect of the thalidomide moiety.
This precursor is an essential tool for any systematic SAR campaign investigating the impact of the E3 ligase ligand's linker vector. Procuring both C4- and C5-linked precursors allows for direct, head-to-head comparison of potency, stability, and selectivity, enabling the rational optimization of a lead PROTAC molecule based on empirical data.